TERT-BUTYL (2R)-2-{[(BENZYLOXY)CARBONYL]AMINO}-4-HYDROXYBUTANOATE
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Overview
Description
TERT-BUTYL (2R)-2-{[(BENZYLOXY)CARBONYL]AMINO}-4-HYDROXYBUTANOATE is a complex organic compound that features a tert-butyl ester group, a benzyloxycarbonyl-protected amino group, and a hydroxyl group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL (2R)-2-{[(BENZYLOXY)CARBONYL]AMINO}-4-HYDROXYBUTANOATE typically involves multiple steps, including the protection of amino groups and esterification reactions. One common method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions to form the tert-butyl ester . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL (2R)-2-{[(BENZYLOXY)CARBONYL]AMINO}-4-HYDROXYBUTANOATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The benzyloxycarbonyl group can be reduced to reveal the free amino group.
Substitution: The tert-butyl ester group can be substituted under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include dicyclohexylcarbodiimide (DCC) for esterification , and di-tert-butyl pyrocarbonate for the protection of amino groups . Reaction conditions often involve the use of organic solvents and controlled temperatures to optimize yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction of the benzyloxycarbonyl group can yield the free amine.
Scientific Research Applications
TERT-BUTYL (2R)-2-{[(BENZYLOXY)CARBONYL]AMINO}-4-HYDROXYBUTANOATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: Studied for its potential role in biocatalytic processes and biosynthetic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which TERT-BUTYL (2R)-2-{[(BENZYLOXY)CARBONYL]AMINO}-4-HYDROXYBUTANOATE exerts its effects involves several molecular targets and pathways. The tert-butyl group can act as a steric hindrance, affecting the reactivity of the molecule . The benzyloxycarbonyl group serves as a protective group, which can be selectively removed under specific conditions to reveal the active amino group. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems.
Comparison with Similar Compounds
TERT-BUTYL (2R)-2-{[(BENZYLOXY)CARBONYL]AMINO}-4-HYDROXYBUTANOATE can be compared with other similar compounds, such as:
TERT-BUTYL (2R)-2-AMINO-4-HYDROXYBUTANOATE: Lacks the benzyloxycarbonyl group, making it more reactive.
BENZYLOXYCARBONYL (2R)-2-AMINO-4-HYDROXYBUTANOATE: Lacks the tert-butyl group, affecting its steric properties.
TERT-BUTYL (2R)-2-{[(METHOXY)CARBONYL]AMINO}-4-HYDROXYBUTANOATE: Contains a methoxycarbonyl group instead of a benzyloxycarbonyl group, altering its reactivity and protection capabilities.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C16H23NO5 |
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Molecular Weight |
309.36 g/mol |
IUPAC Name |
tert-butyl (2R)-4-hydroxy-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-14(19)13(9-10-18)17-15(20)21-11-12-7-5-4-6-8-12/h4-8,13,18H,9-11H2,1-3H3,(H,17,20)/t13-/m1/s1 |
InChI Key |
FXRLWSYREBUSNL-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CCO)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCO)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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